3-Bromobenzaldehyde diethyl acetal
Overview
Description
3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde. It is a clear liquid with the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol . This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Scientific Research Applications
3-Bromobenzaldehyde diethyl acetal is utilized in several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals.
Medicine: Investigated for its potential use in drug development and pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde . The primary targets of this compound are carbonyl groups present in various biochemical entities within the cell . These carbonyl groups are characterized by a carbon-oxygen double bond, typically found in aldehydes and ketones .
Mode of Action
The interaction of this compound with its targets involves a series of steps :
- Protonation of the carbonyl : The carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon .
- Nucleophilic attack by the alcohol : The alcohol, acting as a nucleophile, attacks the carbonyl carbon .
- Deprotonation to form a hemiacetal : The intermediate undergoes deprotonation to form a hemiacetal .
- Protonation of the alcohol : The alcohol gets protonated .
- Removal of water : Water is removed from the system .
- Nucleophilic attack by the alcohol : The alcohol attacks the intermediate .
- Deprotonation by water : The final product, an acetal, is formed after deprotonation .
Biochemical Pathways
The formation of acetals, such as this compound, affects various biochemical pathways. Acetals are important functional groups that appear in the structures of many sugars . Therefore, the formation of acetals can influence carbohydrate metabolism and related biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 25914 . Its lipophilicity (Log Po/w) is estimated to be 3.13 , suggesting that it may have good membrane permeability. The compound is also predicted to have high gastrointestinal absorption .
Result of Action
The formation of this compound results in the conversion of carbonyl groups into acetals . This can protect the carbonyl groups from further reactions, especially in neutral to strongly basic environments . The compound may also be used in the preparation of other compounds, such as 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. The formation of acetals is favored in acidic conditions and when water is actively removed from the system . Conversely, the reaction is reversible and can be driven back to the starting components by treatment with aqueous acid and an excess of water .
Safety and Hazards
3-Bromobenzaldehyde diethyl acetal can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde diethyl acetal can be synthesized through the acetalization of 3-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: of 3-bromobenzaldehyde.
Nucleophilic attack: by ethanol to form a hemiacetal.
Deprotonation: to form the hemiacetal intermediate.
Protonation of the alcohol: group in the hemiacetal.
Removal of water: to form the acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water to drive the reaction towards acetal formation.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: Conversion to 3-bromobenzoic acid.
Reduction: Formation of 3-bromobenzyl alcohol.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Carried out using halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various halogenated derivatives.
Comparison with Similar Compounds
3-Bromobenzaldehyde: An isomer of bromobenzaldehyde, used in similar synthetic applications.
4-Bromobenzaldehyde: Another isomer with similar reactivity but different positional substitution.
Uniqueness: 3-Bromobenzaldehyde diethyl acetal is unique due to its acetal structure, which provides stability and protection to the aldehyde group during chemical reactions. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRJLQXMOBXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369933 | |
Record name | 3-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75148-49-1 | |
Record name | 3-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(diethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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